

Technical Support Center: Enhancing Cadmium Removal from Cadmium Sulfate Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium sulfate, hydrate.

Cat. No.: B1173517

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of cadmium removal from cadmium sulfate solutions. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental work.

I. Chemical Precipitation

Chemical precipitation is a widely used technique for removing heavy metals like cadmium from aqueous solutions. This method involves the addition of a precipitating agent to convert the soluble cadmium ions (Cd^{2+}) into an insoluble solid, which can then be separated from the liquid phase by filtration or centrifugation.

Troubleshooting Guide

Question: Why is the cadmium removal efficiency lower than expected after precipitation?

Answer: Several factors can contribute to low removal efficiency. Consider the following:

- Incorrect pH: The pH of the solution is a critical parameter for effective cadmium hydroxide or sulfide precipitation. For cadmium hydroxide, the optimal pH is typically above 8, while for cadmium sulfide, it is generally in the range of 6-8.^[1] Ensure the pH is accurately measured and adjusted.

- Insufficient Precipitant Dosage: An inadequate amount of the precipitating agent (e.g., NaOH, Ca(OH)₂, Na₂S) will result in incomplete precipitation of cadmium ions. Verify your stoichiometric calculations and consider a slight excess of the precipitant.
- Presence of Complexing Agents: If your solution contains complexing agents (e.g., ammonia, citrate), they can form soluble complexes with cadmium, preventing its precipitation.^[2] Pre-treatment to break down these complexes may be necessary.
- Inadequate Mixing or Reaction Time: Proper mixing is essential to ensure the precipitant is evenly distributed throughout the solution. Also, allow sufficient reaction time for the precipitation reaction to reach completion.

Question: The precipitate formed is very fine and difficult to filter. What can be done?

Answer: The formation of fine particles can be addressed by:

- Optimizing pH: Operating at the optimal pH for precipitation can lead to the formation of larger, more easily filterable particles.
- Using a Coagulant/Flocculant: Adding a coagulant (e.g., alum, ferric chloride) or a flocculant (e.g., polyacrylamide-based polymers) can help agglomerate the fine precipitate particles into larger flocs, which will settle faster and be easier to filter.
- Controlling the Rate of Precipitant Addition: Adding the precipitating agent slowly while continuously stirring can promote the growth of larger crystals rather than the rapid formation of many small nuclei.
- Aging the Precipitate: Allowing the precipitate to age in the solution for a period (e.g., several hours or overnight) can sometimes lead to an increase in particle size through a process called Ostwald ripening.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common precipitating agents for cadmium removal? Hydroxides and sulfides are the most common precipitants. Sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)₂), and lime (CaO) are used to precipitate cadmium as cadmium hydroxide (Cd(OH)₂).

[3][4] Sodium sulfide (Na_2S) is used to precipitate cadmium as cadmium sulfide (CdS), which is generally less soluble than cadmium hydroxide.[1][2]

FAQ 2: How does pH affect cadmium precipitation? The solubility of cadmium hydroxide is highly dependent on pH. As the pH increases, the concentration of hydroxide ions (OH^-) increases, leading to the precipitation of $\text{Cd}(\text{OH})_2$. The solubility product constant (K_{sp}) of $\text{Cd}(\text{OH})_2$ is approximately 2.5×10^{-14} .[5][6][7][8] This means that to effectively precipitate cadmium hydroxide, the pH needs to be sufficiently high to exceed the K_{sp} .[5][6] However, at very high pH values, the formation of soluble hydroxo-complexes can occur, leading to a slight increase in cadmium solubility. For cadmium sulfide, the precipitation is also pH-dependent as the concentration of sulfide ions (S^{2-}) is affected by pH.

FAQ 3: Can other ions in the solution interfere with cadmium precipitation? Yes, the presence of other ions can interfere. For instance, high concentrations of other metal ions that also precipitate as hydroxides or sulfides can co-precipitate with cadmium, affecting the purity of the recovered cadmium. Carbonates in the solution can also lead to the precipitation of cadmium carbonate.

Data Presentation: Chemical Precipitation Efficiency

Precipitating Agent	Initial Cd ²⁺ Conc. (mg/L)	pH	Removal Efficiency (%)	Reference
Calcium Oxide (CaO)	Varies	8 - 11	>99.9	[3][9]
Sodium Hydroxide (NaOH)	Varies	>8	>99.9	[3]
Calcium Hydroxide (Ca(OH) ₂)	Varies	>8	>99.9	[3]
Sodium Sulfide (Na ₂ S)	N/A	6 - 8	High (generally >99%)	[1]
Lime (CaO) + 5% Sea Water	Varies	8 - 10	High	
Alum	Varies	N/A	High	
Iron Chloride	Varies	N/A	High	

Experimental Protocol: Hydroxide Precipitation of Cadmium

1. Objective: To remove cadmium ions from a cadmium sulfate solution by precipitation as cadmium hydroxide.

2. Materials:

- Cadmium sulfate solution of known concentration.
- 1 M Sodium Hydroxide (NaOH) solution.
- pH meter.
- Magnetic stirrer and stir bar.
- Beakers.
- Pipettes and burette.
- Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask).
- Drying oven.

3. Procedure:

- Place a known volume of the cadmium sulfate solution in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Begin stirring the solution at a moderate speed.
- Calibrate and place a pH electrode in the solution to monitor the pH.
- Slowly add the 1 M NaOH solution dropwise from a burette.
- Monitor the pH continuously. A white precipitate of cadmium hydroxide ($\text{Cd}(\text{OH})_2$) will begin to form.
- Continue adding NaOH until the pH of the solution is stable in the range of 9-10.
- Allow the solution to stir for an additional 30 minutes to ensure the precipitation reaction is complete.
- Turn off the stirrer and allow the precipitate to settle.
- Separate the precipitate from the solution by filtration under vacuum.
- Wash the precipitate with deionized water to remove any soluble impurities.
- Dry the collected precipitate in an oven at a temperature below 110°C to avoid decomposition.
- Analyze the filtrate for residual cadmium concentration to determine the removal efficiency.

II. Ion Exchange

Ion exchange is a reversible chemical process where ions are interchanged between a solid material (the ion exchange resin) and a liquid solution. For cadmium removal, a cation exchange resin is typically used, where cadmium ions in the solution are exchanged for less harmful cations (e.g., H^+ or Na^+) on the resin.

Troubleshooting Guide

Question: The cadmium breakthrough in the column is occurring much earlier than expected.
What is the cause?

Answer: Early breakthrough can be caused by several factors:

- High Flow Rate: If the flow rate of the solution through the column is too high, the cadmium ions do not have sufficient time to interact with the resin, leading to premature breakthrough. Reduce the flow rate to allow for adequate residence time.

- Resin Fouling: The resin can become fouled with suspended solids, organic matter, or precipitated metal hydroxides from the feed solution, which blocks the active exchange sites. [\[10\]](#) Ensure the feed solution is properly filtered before it enters the ion exchange column.
- Incorrect pH of the Feed Solution: The pH of the feed solution can affect the charge of the functional groups on the resin and the speciation of cadmium. For strong acid cation resins, a pH range of 4-7 is generally optimal for cadmium removal.[\[11\]](#)
- Exhausted Resin: The resin has a finite capacity and may be fully loaded with cadmium and other cations. Regenerate the resin according to the manufacturer's instructions.
- Channeling: The solution may be passing through the column via channels of least resistance, bypassing a significant portion of the resin bed. This can be caused by improper packing of the column.[\[10\]](#)

Question: The regeneration of the ion exchange resin is not effective, and the capacity is low in the subsequent cycle. Why?

Answer: Ineffective regeneration can be due to:

- Inadequate Regenerant Concentration or Volume: Using a regenerant solution (e.g., HCl, H₂SO₄) that is too dilute or not using a sufficient volume will not effectively displace the bound cadmium ions.
- Insufficient Contact Time: The regenerant needs to be in contact with the resin for a sufficient amount of time to allow for the ion exchange to occur in the reverse direction.
- Fouled Resin: If the resin is fouled, the regenerant may not be able to reach the active sites. A pre-cleaning step may be necessary before regeneration.
- Precipitation during Regeneration: If the regenerant is not chosen or used correctly, it can cause the precipitation of salts within the resin bed, which can lead to clogging and reduced efficiency.

Frequently Asked Questions (FAQs)

FAQ 1: What type of ion exchange resin is best for cadmium removal? Strong acid cation (SAC) exchange resins are commonly used for cadmium removal from solutions.[\[11\]](#) These resins have sulfonic acid functional groups (-SO₃H) and can effectively capture divalent cations like Cd²⁺.

FAQ 2: How does the presence of other cations in the solution affect cadmium removal by ion exchange? Ion exchange resins have different affinities for different cations. If the solution contains high concentrations of other cations, especially those with a higher charge or smaller hydrated ionic radius (e.g., Ca²⁺, Mg²⁺), they will compete with cadmium for the exchange sites on the resin, which can reduce the efficiency of cadmium removal.

FAQ 3: What is the typical capacity of an ion exchange resin for cadmium? The capacity can vary depending on the specific resin. For example, the Amberjet 1200H resin has a reported sorption capacity of 3.0 meq Cd/g.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Data Presentation: Ion Exchange Efficiency for Cadmium Removal

Ion Exchange Resin	Initial Cd ²⁺ (mg/L)	pH	Capacity	Removal Efficiency (%)	Reference
Amberjet 1200H	5	4-7	3.0 meq/g	High	[11] [12]
Dowex 50W	N/A	N/A	4.7 meq/g (dry resin)	High	[11]
Amberlite IR-120	N/A	N/A	3.3 meq/g	High	[11]
Amberlite IR-120H	1.2	7	N/A	96.3	[14]
Modified Amberlite IRA-400 Cl ⁻	1.2	7	N/A	73	[14]

Experimental Protocol: Cadmium Removal Using an Ion Exchange Column

1. Objective: To remove cadmium ions from a cadmium sulfate solution using a packed bed ion exchange column.

2. Materials:

- Cadmium sulfate solution of known concentration.
- Strong acid cation exchange resin (e.g., Amberjet 1200H) in the H⁺ or Na⁺ form.
- Glass column with a stopcock.
- Peristaltic pump.
- pH meter.
- Fraction collector or beakers.
- Regenerant solution (e.g., 1 M HCl).

3. Procedure:

- Resin Preparation: Swell the resin in deionized water according to the manufacturer's instructions.
- Column Packing: Carefully pack the swollen resin into the glass column to create a uniform bed without any air gaps.
- Column Conditioning: Pass several bed volumes of deionized water through the column to wash the resin and ensure it is fully hydrated.
- Sample Loading:
 - Adjust the pH of the cadmium sulfate feed solution to the desired range (e.g., pH 5-6).
 - Pump the feed solution through the column at a constant, predetermined flow rate.
- Effluent Collection: Collect the effluent from the column outlet in fractions using a fraction collector or in separate beakers at regular time intervals.
- Breakthrough Analysis: Analyze the collected fractions for cadmium concentration. The point at which the cadmium concentration in the effluent starts to rise significantly is the breakthrough point.
- Regeneration:
 - Once the resin is exhausted (i.e., after breakthrough), stop the flow of the feed solution.

- Pass the regenerant solution (e.g., 1 M HCl) through the column in the opposite direction of the sample flow (counter-current regeneration) to displace the bound cadmium ions.
- Collect the regenerant effluent, which will contain a high concentration of cadmium.
- Rinsing: After regeneration, rinse the column with several bed volumes of deionized water to remove any excess regenerant before starting the next cycle.

III. Solvent Extraction

Solvent extraction is a separation process that involves the distribution of a solute (cadmium ions) between two immiscible liquid phases, typically an aqueous phase containing the cadmium and an organic phase containing an extractant. The cadmium ions form a complex with the extractant, which is soluble in the organic phase, thus transferring the cadmium from the aqueous to the organic phase.

Troubleshooting Guide

Question: The extraction of cadmium into the organic phase is inefficient. What could be the problem?

Answer: Low extraction efficiency can be attributed to several factors:

- Incorrect pH: The pH of the aqueous phase is crucial as it affects the charge of the extractant and the formation of the cadmium-extractant complex. The optimal pH varies depending on the extractant used.
- Inappropriate Extractant or Diluent: The choice of extractant and the diluent (the organic solvent in which the extractant is dissolved) significantly impacts the extraction efficiency.[15] The diluent can affect the solubility of the extractant and the formed complex.
- Insufficient Phase Contact Time or Mixing: Inadequate mixing of the aqueous and organic phases will result in a low interfacial area for mass transfer, leading to incomplete extraction. Ensure vigorous shaking for a sufficient amount of time to reach equilibrium.
- Third Phase Formation: Under certain conditions (e.g., high metal loading, inappropriate solvent), a third, often viscous, phase can form at the interface between the aqueous and organic phases, which can hinder the separation and reduce efficiency.[16]

Question: There is a stable emulsion formed at the interface of the two phases, making separation difficult. How can this be resolved?

Answer: Emulsion formation is a common problem in solvent extraction.[\[15\]](#) To break the emulsion:

- Centrifugation: Applying a centrifugal force can often break the emulsion and lead to a clear phase separation.
- Addition of a De-emulsifier: Small amounts of a suitable de-emulsifying agent can be added.
- Varying the pH or Ionic Strength: Changing the pH or adding a neutral salt to the aqueous phase can sometimes destabilize the emulsion.
- Heating: Gently heating the mixture can sometimes help to break the emulsion, but care must be taken to avoid degradation of the extractant or solvent.

Frequently Asked Questions (FAQs)

FAQ 1: What are some common extractants used for cadmium solvent extraction?

Organophosphorus compounds (e.g., D2EHPA - di-2-ethylhexyl phosphoric acid), amines, and oximes are commonly used extractants for cadmium.[\[16\]](#)[\[17\]](#)

FAQ 2: What is the purpose of a "stripping" step in solvent extraction? After the cadmium has been extracted into the organic phase, a stripping step is performed to recover the cadmium back into an aqueous solution, usually in a more concentrated form. This is typically done by contacting the loaded organic phase with an aqueous solution of a strong acid, which breaks the cadmium-extractant complex and transfers the cadmium back to the new aqueous phase.

FAQ 3: What is the distribution coefficient (D) in solvent extraction? The distribution coefficient (D) is a measure of the efficiency of the extraction. It is defined as the ratio of the concentration of the solute (cadmium) in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value indicates a more efficient extraction.

Data Presentation: Solvent Extraction Efficiency for Cadmium

Extractant	Diluent	Aqueous Phase Conditions	Distribution Coefficient (D)	Removal Efficiency (%)	Reference
Aminoocetyl phosphonic acid	Chloroform	pH 2-3	N/A	Favored in acidic medium	[18]
Cyanex 923	Kerosene	Chloride media	Varies with conditions	High	[19]
2-pyridyl ketoximes	Chloroform/Hydrocarbons	Chloride media	N/A	Effective	[17]
Trioctylmethyl ammonium halides	Toluene	Halide media	Varies with halide	High	[16]

Experimental Protocol: Solvent Extraction of Cadmium

1. Objective: To extract cadmium ions from a cadmium sulfate solution into an organic phase using a suitable extractant.

2. Materials:

- Cadmium sulfate solution of known concentration.
- Organic extractant (e.g., D2EHPA) dissolved in a suitable diluent (e.g., kerosene).
- Separating funnel.
- pH meter.
- Mechanical shaker or vortex mixer.
- Beakers and graduated cylinders.
- Acid solution for pH adjustment (e.g., dilute H₂SO₄).
- Base solution for pH adjustment (e.g., dilute NaOH).

3. Procedure:

- Aqueous Phase Preparation: Place a known volume of the cadmium sulfate solution into a beaker and adjust the pH to the desired value using the acid or base solution.
- Phase Contact:

- Transfer a known volume of the pH-adjusted aqueous solution and a known volume of the organic extractant solution into a separating funnel. The ratio of the volumes of the organic and aqueous phases (O/A ratio) is an important parameter.
- Stopper the separating funnel and shake it vigorously for a predetermined amount of time (e.g., 5-10 minutes) to ensure thorough mixing and allow the extraction to reach equilibrium.
- Phase Separation:
- Place the separating funnel in a stand and allow the two phases to separate completely. The denser phase will be at the bottom.
- Sample Collection:
- Carefully drain the lower (aqueous) phase into a clean beaker.
- Drain the upper (organic) phase into another clean beaker.
- Analysis:
- Analyze the aqueous phase for the remaining cadmium concentration to determine the extraction efficiency.
- If desired, the organic phase can also be analyzed for its cadmium content.
- Stripping (Optional):
- To recover the cadmium from the loaded organic phase, contact it with a fresh aqueous stripping solution (e.g., a strong acid) in a clean separating funnel, following the same procedure as the extraction step.

IV. Electrochemical Methods

Electrochemical methods, such as electrocoagulation and electrodeposition, utilize electrical current to remove cadmium from solution. In electrocoagulation, a sacrificial anode (typically iron or aluminum) corrodes to produce coagulants in situ, which then adsorb and co-precipitate the cadmium. In electrodeposition, cadmium ions are reduced at the cathode and deposited as a solid metal.

Troubleshooting Guide

Question: The cadmium removal efficiency in the electrocoagulation process is low. What are the possible reasons?

Answer: Several factors can lead to poor performance in electrocoagulation:

- Incorrect Current Density: The current density (current per unit area of the electrode) determines the rate of coagulant production. If the current density is too low, not enough coagulant will be generated to effectively remove the cadmium.[10][20]
- Inappropriate pH: The pH of the solution affects the formation of metal hydroxides and the surface charge of the coagulant flocs. The optimal pH for electrocoagulation of cadmium is often in the neutral to slightly alkaline range.
- Electrode Passivation: A passive layer can form on the surface of the electrodes, which inhibits the dissolution of the anode and reduces the efficiency of the process. This can sometimes be addressed by reversing the polarity of the electrodes periodically.
- High Solution Conductivity: While some conductivity is necessary, very high conductivity can lead to a decrease in current efficiency for the desired reactions.

Question: During electrodeposition, the deposited cadmium layer is spongy and does not adhere well to the cathode. How can this be improved?

Answer: The quality of the deposited metal can be improved by:

- Optimizing Current Density: A very high current density can lead to the formation of dendritic or powdery deposits. Lowering the current density can result in a more compact and adherent deposit.
- Controlling pH: The pH of the electrolyte can influence the hydrogen evolution reaction, which can compete with cadmium deposition and affect the morphology of the deposit.
- Using Additives: Certain organic additives can be added to the electrolyte to modify the crystal growth and improve the quality of the deposit.
- Agitation: Proper agitation of the electrolyte can help to reduce concentration gradients near the cathode surface and promote a more uniform deposition.

Frequently Asked Questions (FAQs)

FAQ 1: What are the advantages of electrocoagulation over conventional chemical coagulation? Electrocoagulation offers several advantages, including the in-situ generation of coagulants, which reduces the need for chemical storage and handling, and often produces less sludge.[21]

FAQ 2: What materials are commonly used as electrodes in electrocoagulation for heavy metal removal? Iron (Fe) and aluminum (Al) are the most commonly used electrode materials because they are effective, readily available, and relatively inexpensive.[21]

FAQ 3: What is the principle of electrodeposition for cadmium removal? In electrodeposition, a direct current is passed through the cadmium-containing solution. At the cathode (the negative electrode), cadmium ions (Cd^{2+}) gain two electrons and are reduced to solid cadmium metal (Cd), which deposits onto the cathode surface. The reaction is: $Cd^{2+} + 2e^- \rightarrow Cd(s)$.

Data Presentation: Electrochemical Removal Efficiency for Cadmium

Method	Electrode Material	Current Density	pH	Removal Efficiency (%)	Reference
Electrocoagulation	Iron	0.25 - 1.50 mA/cm ²	6	58 - 99	[10]
Electrocoagulation	Zinc	0.2 A/dm ²	7.0	97.8 (AC), 96.9 (DC)	[22]
Bio-electrochemical Reactor	Stainless Steel Cathode	N/A (1.8 V)	7	100	[23]
Electrolytic Removal	Carbon Steel Cathode	0.2 A	N/A	94.07	[24]

Experimental Protocol: Electrocoagulation of Cadmium

1. Objective: To remove cadmium from a cadmium sulfate solution using an electrocoagulation process with iron electrodes.

2. Materials:

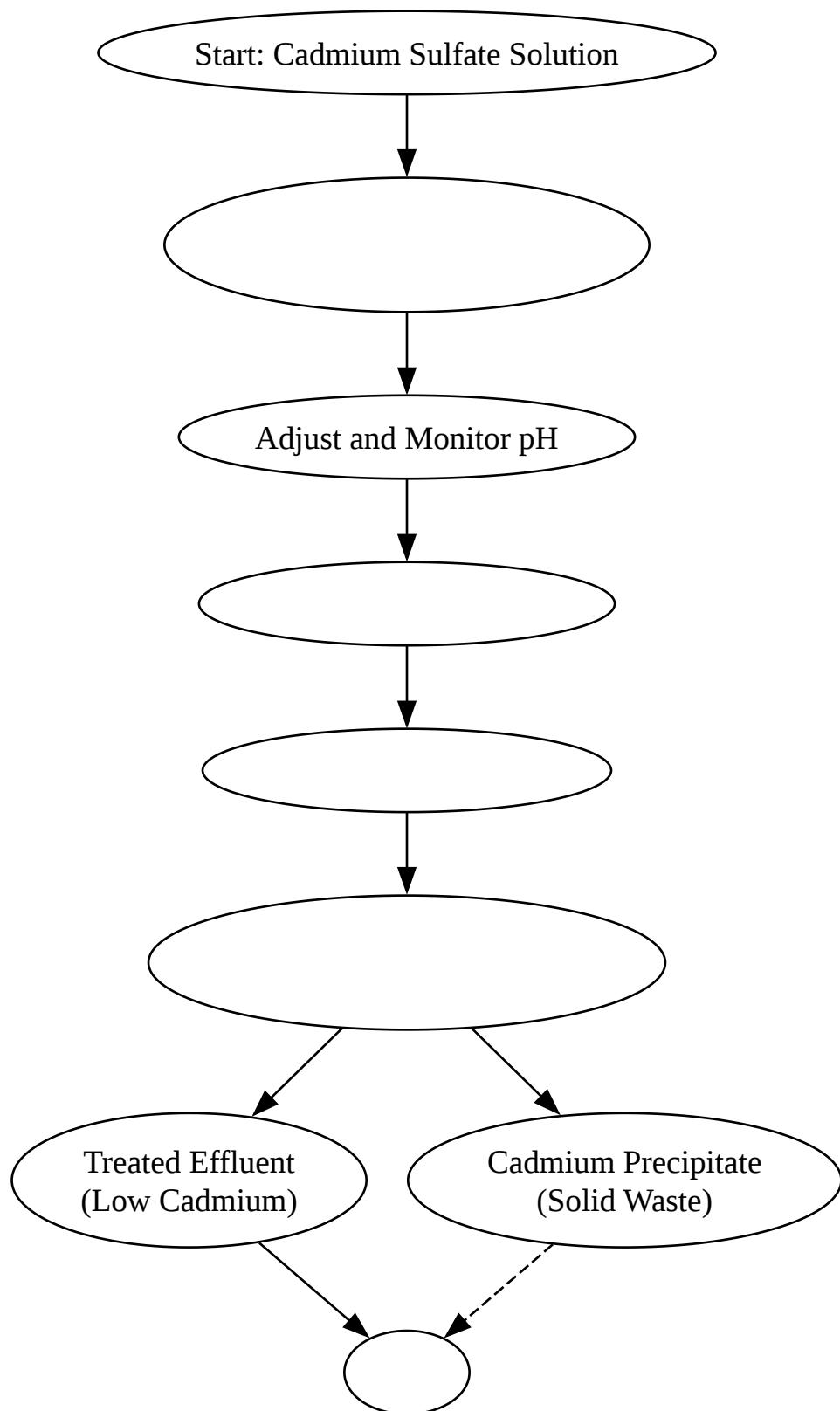
- Cadmium sulfate solution.
- Electrolytic cell or beaker.
- Two iron plate electrodes (anode and cathode).
- DC power supply.
- Ammeter and voltmeter.
- Magnetic stirrer and stir bar.
- pH meter.
- Supporting electrolyte (e.g., NaCl) to increase conductivity if needed.

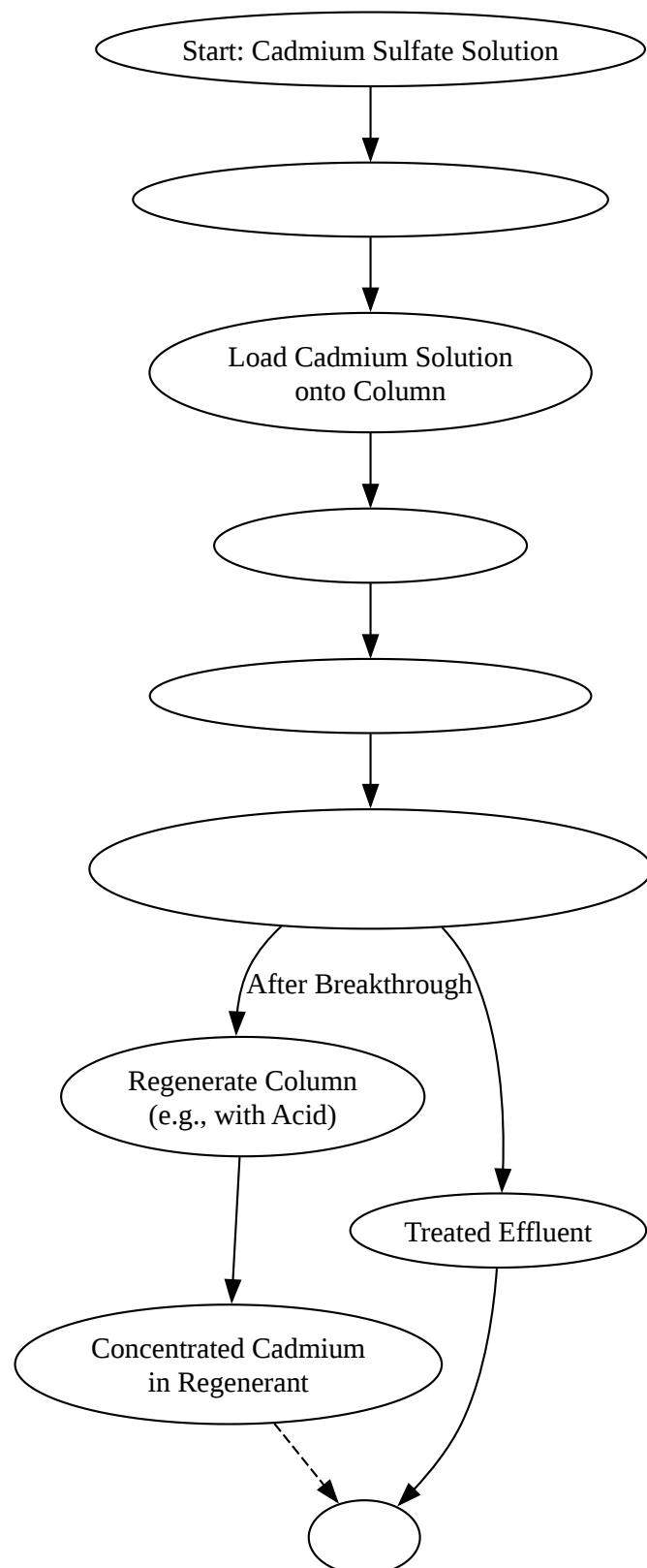
3. Procedure:

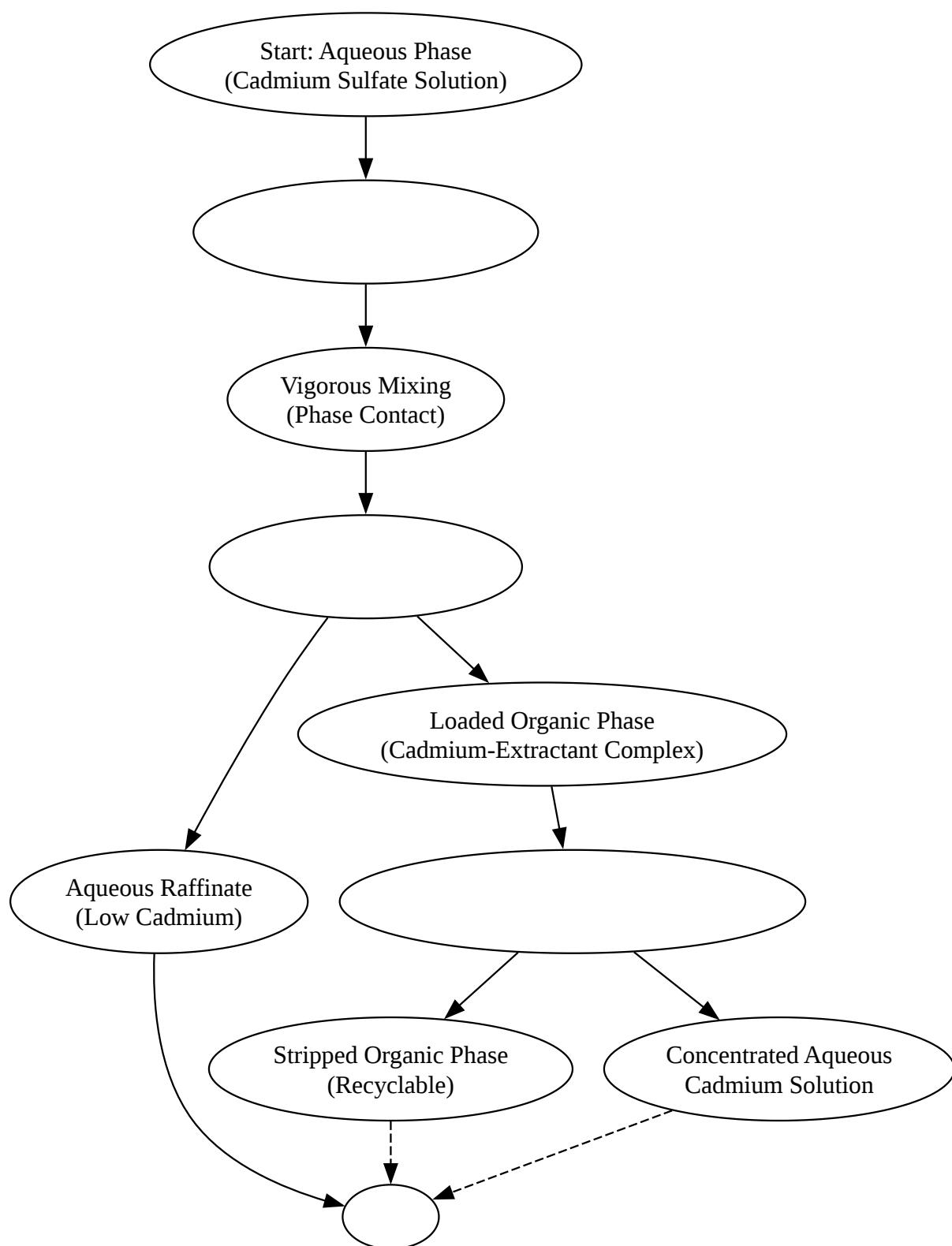
• Setup:

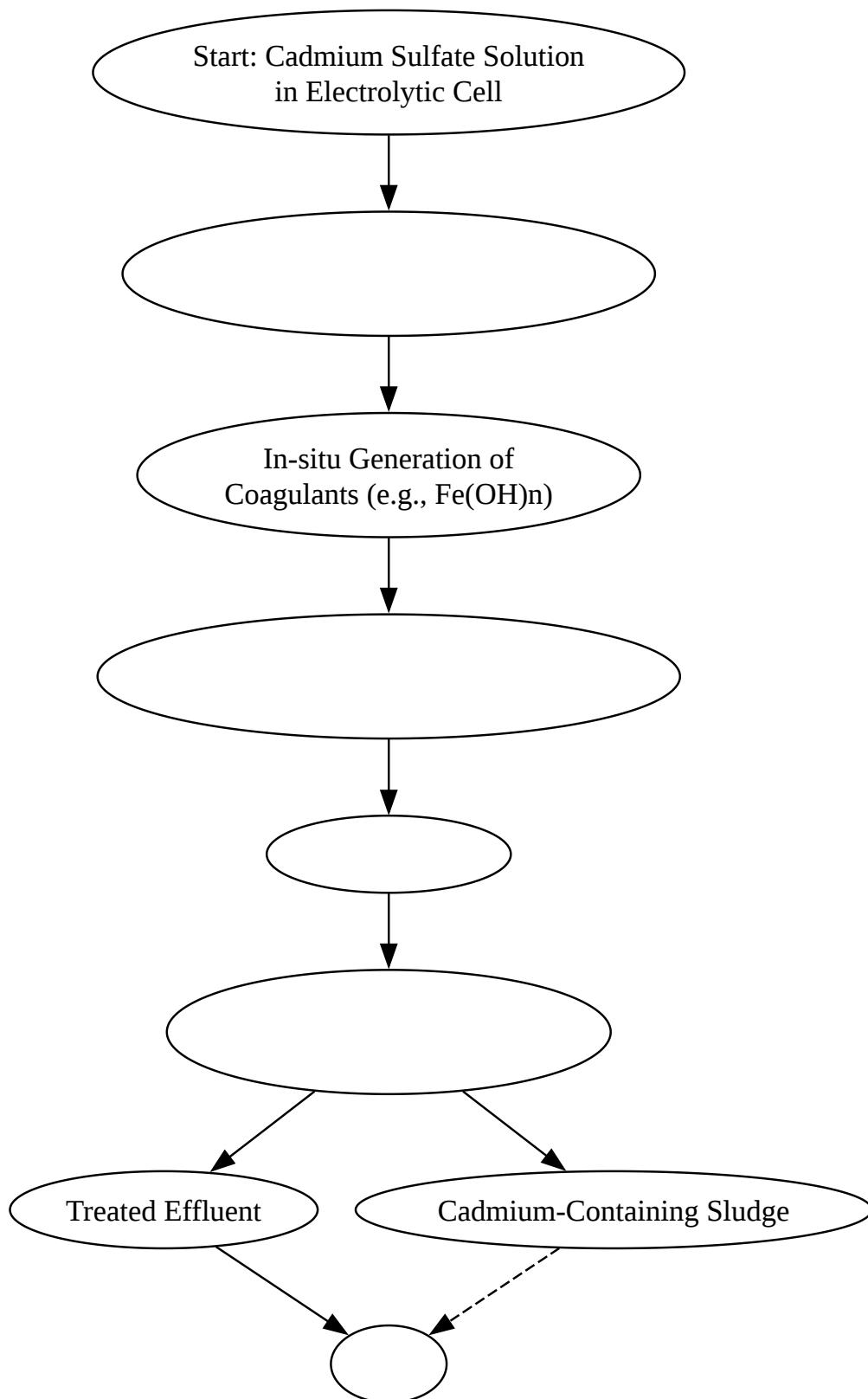
- Place a known volume of the cadmium sulfate solution into the electrolytic cell.
- If the conductivity of the solution is low, add a small amount of a supporting electrolyte like NaCl.
- Place the iron electrodes into the solution parallel to each other, ensuring they do not touch.
- Connect the electrodes to the DC power supply, designating one as the anode and the other as the cathode.

• Electrocoagulation Process:


- Place the cell on a magnetic stirrer and begin stirring.
- Turn on the DC power supply and adjust the current to the desired current density.
- Monitor the current and voltage throughout the experiment.
- Observe the formation of flocs as the iron anode corrodes, producing iron hydroxide.
- Run the experiment for a predetermined amount of time (e.g., 30-60 minutes).


• Separation and Analysis:


- After the experiment, turn off the power supply and the stirrer.
- Allow the flocs to settle.
- Separate the solid phase from the liquid phase by filtration or decantation.


- Analyze the treated liquid for the residual cadmium concentration to determine the removal efficiency.

V. Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient cadmium removal from industrial wastewater generated from smelter using chemical precipitation and oxidation assistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Removal of Heavy Metals Using Chemicals Precipitation | Semantic Scholar [semanticscholar.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ksp Table [chm.uri.edu]
- 8. answers.com [answers.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 16. researchgate.net [researchgate.net]
- 17. Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes: A Coordination Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrophotometric study of Solvent extraction of... | F1000Research [f1000research.com]
- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]
- 21. jetir.org [jetir.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Cadmium Removal from Cadmium Sulfate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1173517#improving-the-efficiency-of-cadmium-removal-from-cadmium-sulfate-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com